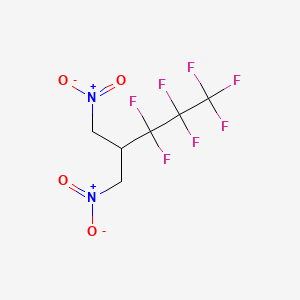
1,1,1,2,2,3,3-Heptafluoro-5-nitro-4-(nitromethyl)pentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1,2,2,3,3-Heptafluoro-5-nitro-4-(nitromethyl)pentane is a highly fluorinated organic compound. It is characterized by the presence of multiple fluorine atoms and nitro groups, which contribute to its unique chemical properties. This compound is of interest in various fields due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,2,2,3,3-Heptafluoro-5-nitro-4-(nitromethyl)pentane typically involves the fluorination of a suitable precursor, followed by nitration. One common method involves the reaction of a pentane derivative with a fluorinating agent such as cobalt trifluoride or silver fluoride under controlled conditions. The resulting fluorinated intermediate is then subjected to nitration using a mixture of nitric acid and sulfuric acid at low temperatures to introduce the nitro groups.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced fluorination techniques, such as electrochemical fluorination, can enhance the efficiency and safety of the production process. Additionally, the implementation of stringent safety measures is crucial due to the reactive nature of the fluorinating and nitrating agents used.
Analyse Des Réactions Chimiques
Types of Reactions
1,1,1,2,2,3,3-Heptafluoro-5-nitro-4-(nitromethyl)pentane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of amines or other reduced products.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Amines or hydroxylamines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1,1,1,2,2,3,3-Heptafluoro-5-nitro-4-(nitromethyl)pentane has several scientific research applications:
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Industry: Utilized in the development of specialty materials, such as fluorinated polymers and surfactants, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1,1,1,2,2,3,3-Heptafluoro-5-nitro-4-(nitromethyl)pentane involves its interaction with molecular targets through its fluorine and nitro groups. The fluorine atoms can participate in hydrogen bonding and van der Waals interactions, while the nitro groups can undergo redox reactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,1,2,2,3,3-Heptafluoropentane: Similar in structure but lacks the nitro groups, resulting in different reactivity and applications.
1,1,1,2,2,3,3-Heptafluoro-3-methoxypropane: Contains a methoxy group instead of nitro groups, used primarily as a refrigerant and heat transfer fluid.
1,1,1,2,2,3,3-Heptafluoro-4-iodobutane: Contains an iodine atom, used in different industrial applications.
Uniqueness
1,1,1,2,2,3,3-Heptafluoro-5-nitro-4-(nitromethyl)pentane is unique due to the presence of both fluorine and nitro groups, which impart distinct chemical properties. The combination of these functional groups allows for a wide range of chemical reactions and applications, making it a valuable compound in various scientific and industrial fields.
Propriétés
Numéro CAS |
355-91-9 |
|---|---|
Formule moléculaire |
C6H5F7N2O4 |
Poids moléculaire |
302.10 g/mol |
Nom IUPAC |
1,1,1,2,2,3,3-heptafluoro-5-nitro-4-(nitromethyl)pentane |
InChI |
InChI=1S/C6H5F7N2O4/c7-4(8,5(9,10)6(11,12)13)3(1-14(16)17)2-15(18)19/h3H,1-2H2 |
Clé InChI |
PAESHGHUQXDFGZ-UHFFFAOYSA-N |
SMILES canonique |
C(C(C[N+](=O)[O-])C(C(C(F)(F)F)(F)F)(F)F)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


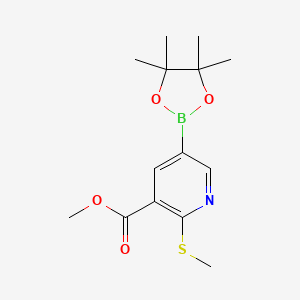
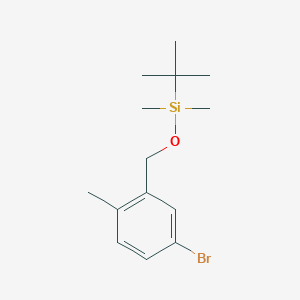




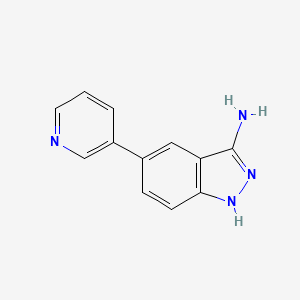
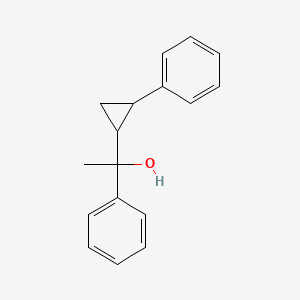
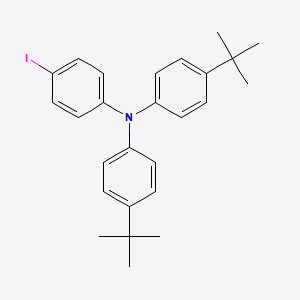
![6-Chloro-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbonitrile](/img/structure/B13989475.png)
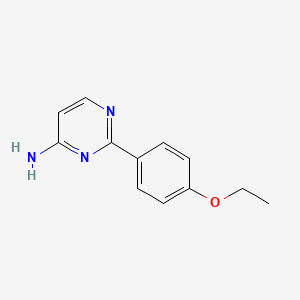
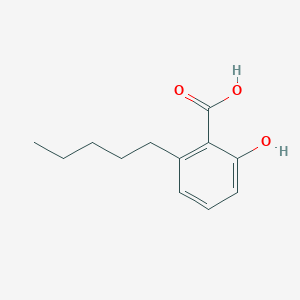
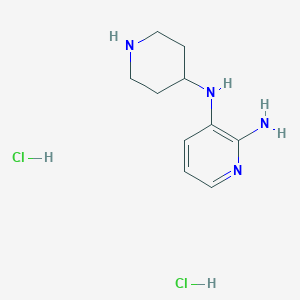
![Tert-butyl 7-(4-aminophenyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B13989494.png)
